2-(Benzylimino)aceticacid
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Overview
Description
2-(Benzylimino)acetic acid is a derivative of glycine, an amino acid This compound is characterized by the presence of a benzyl group attached to the imino group of acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylimino)acetic acid typically involves the reaction of glycine derivatives with benzylamine. One common method includes the condensation of glycine with benzylamine in the presence of a suitable catalyst under controlled temperature and pH conditions . The reaction is usually carried out in an aqueous medium, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of 2-(Benzylimino)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylimino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl oxoacetic acid, while reduction can produce benzylaminoacetic acid .
Scientific Research Applications
2-(Benzylimino)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(Benzylimino)acetic acid involves its interaction with specific molecular targets. The compound can influence the secretion of anabolic hormones and supply fuel during exercise. It also affects mental performance during stress-related tasks and prevents exercise-induced muscle damage . The exact molecular pathways and targets are still under investigation, but it is recognized for its ergogenic dietary benefits .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)acetic acid: A closely related compound with similar structural features but different functional groups.
Benzylglycine: Another derivative of glycine with a benzyl group attached to the amino group.
Uniqueness
2-(Benzylimino)acetic acid is unique due to its specific imino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research applications and industrial processes .
Properties
IUPAC Name |
2-benzyliminoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVGDRRVWXTBGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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